molecular formula C20H25FN4O2 B11114956 4-cyclopentyl-3-(1-(4-fluorobenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

4-cyclopentyl-3-(1-(4-fluorobenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11114956
M. Wt: 372.4 g/mol
InChI Key: RSCGLWBWFFJWIZ-UHFFFAOYSA-N
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Description

4-CYCLOPENTYL-3-[1-(4-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclopentyl group, a fluorobenzoyl-substituted piperidine, and a dihydro-1H-1,2,4-triazol-5-one core, making it a subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPENTYL-3-[1-(4-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPENTYL-3-[1-(4-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce new functional groups into the piperidine or fluorobenzoyl moieties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-CYCLOPENTYL-3-[1-(4-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CYCLOPENTYL-3-[1-(4-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a cyclopentyl group, a fluorobenzoyl-substituted piperidine, and a triazole ring.

Properties

Molecular Formula

C20H25FN4O2

Molecular Weight

372.4 g/mol

IUPAC Name

4-cyclopentyl-5-[1-(4-fluorobenzoyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C20H25FN4O2/c1-23-20(27)25(17-4-2-3-5-17)18(22-23)14-10-12-24(13-11-14)19(26)15-6-8-16(21)9-7-15/h6-9,14,17H,2-5,10-13H2,1H3

InChI Key

RSCGLWBWFFJWIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4CCCC4

Origin of Product

United States

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